

# Why Guadecitabine failed to meet primary endpoints in phase 3 trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Guadecitabine |           |
| Cat. No.:            | B612196       | Get Quote |

# Guadecitabine Phase 3 Trials: A Technical Troubleshooting Guide

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of why **guadecitabine** failed to meet its primary endpoints in the Phase 3 ASTRAL clinical trials. This guide offers detailed troubleshooting insights and frequently asked questions to inform future research and experimental design.

## Frequently Asked Questions (FAQs)

Q1: What were the primary goals of the Phase 3 ASTRAL trials for **guadecitabine**?

The ASTRAL program consisted of three main Phase 3 clinical trials designed to evaluate the efficacy and safety of **guadecitabine** in different patient populations with myeloid malignancies. The primary objective of these trials was to demonstrate a statistically significant improvement in overall survival (OS) and, in one trial, complete response (CR) rates compared to standard treatment options.

Q2: What was the outcome of the ASTRAL trials?

Unfortunately, all three ASTRAL trials—ASTRAL-1, ASTRAL-2, and ASTRAL-3—failed to meet their primary endpoints.[1][2][3] **Guadecitabine** did not demonstrate a statistically significant



improvement in overall survival or complete response rates compared to the control arms.[1][2] [3]

Q3: What is the proposed mechanism of action for guadecitabine?

**Guadecitabine** is a next-generation DNA hypomethylating agent.[2] It is a dinucleotide composed of decitabine and deoxyguanosine, designed to be resistant to degradation by the enzyme cytidine deaminase.[2] This resistance is intended to prolong the exposure of cancer cells to the active metabolite, decitabine. Decitabine inhibits DNA methyltransferases (DNMTs), leading to hypomethylation of DNA. This can, in turn, reactivate tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.

## Troubleshooting Guide: Understanding the Trial Failures

Issue: Why didn't **guadecitabine** improve overall survival despite its proposed enhanced mechanism of action?

#### Possible Explanations:

- Patient Population: The ASTRAL trials enrolled patients with advanced and often heavily pretreated disease. For instance, the ASTRAL-1 trial included treatment-naïve AML patients
  who were ineligible for intensive induction chemotherapy due to age or comorbidities,
  representing a difficult-to-treat population.[1][3] The ASTRAL-2 and ASTRAL-3 trials enrolled
  patients with relapsed or refractory AML and MDS/CMML, respectively, who had already
  failed prior therapies.[2]
- Comparator Agents: In the ASTRAL-1 and ASTRAL-2 trials, the control arms included other
  hypomethylating agents like azacitidine and decitabine.[1][4] While guadecitabine was
  designed for prolonged exposure, the clinical benefit over existing HMAs was not statistically
  significant in these broad patient populations.
- Subgroup Heterogeneity: Although the overall trials failed, pre-specified subgroup analyses
  in the ASTRAL-2 trial suggested a potential overall survival benefit for guadecitabine in
  younger patients (<65 years), those with a better performance status (ECOG PS 0-1), and</li>



individuals with refractory AML or lower peripheral blood blast counts.[5] This suggests that patient selection may be critical for observing a therapeutic benefit.

Duration of Therapy: A post-hoc analysis of the ASTRAL-1 study indicated that patients who
received at least four cycles of guadecitabine had a longer median survival compared to the
control group.[6] This finding suggests that a significant portion of patients may have
discontinued treatment early, before a clinical benefit could be realized.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the ASTRAL-1 and ASTRAL-2 trials. Data for the ASTRAL-3 trial's primary endpoint was not fully available in the public domain beyond the announcement of its failure to meet the primary endpoint of improved overall survival.[2]

Table 1: ASTRAL-1 Trial Results[6]

| Endpoint                    | Guadecitabine<br>(n=408) | Treatment Choice<br>(n=407) | p-value |
|-----------------------------|--------------------------|-----------------------------|---------|
| Median Overall<br>Survival  | 7.1 months               | 8.5 months                  | 0.73    |
| Complete Response (CR) Rate | 19%                      | 17%                         | 0.48    |

Table 2: ASTRAL-2 Trial Results[4]



| Endpoint                                                                 | Guadecitabine<br>(n=148) | Treatment Choice<br>(n=154) | p-value |
|--------------------------------------------------------------------------|--------------------------|-----------------------------|---------|
| Median Overall<br>Survival                                               | 6.4 months               | 5.4 months                  | 0.30    |
| Complete Response<br>(CR) Rate                                           | 12.8%                    | 7.1%                        | 0.051   |
| CR + CR with partial hematologic recovery (CRh)                          | 16.9%                    | 7.8%                        | 0.007   |
| Composite CR (CRc) or CR + CR with incomplete hematologic recovery (CRi) | 27%                      | 14.3%                       | 0.003   |

## **Experimental Protocols**

#### **ASTRAL-1 Trial:**

- Patient Population: Treatment-naïve AML patients ineligible for intensive induction chemotherapy.[1][3]
- Randomization: 1:1 to receive either **guadecitabine** or physician's treatment choice.[7]
- Treatment Arms:[3]
  - Guadecitabine: 60 mg/m² subcutaneously on days 1-5 of a 28-day cycle.
  - Treatment Choice: Azacitidine, decitabine, or low-dose cytarabine.

#### **ASTRAL-2 Trial:**

- Patient Population: Adults with relapsed or refractory AML after intensive chemotherapy.[8]
- Randomization: 1:1 to receive either guadecitabine or physician's treatment choice.[8]



- Treatment Arms:[8]
  - **Guadecitabine**: 60 mg/m² subcutaneously on days 1-10 for the first 1-2 cycles, followed by a 5-day regimen in subsequent cycles.
  - Treatment Choice: High-intensity chemotherapy, low-intensity treatment (including other HMAs or low-dose cytarabine), or best supportive care.

#### **ASTRAL-3 Trial:**

- Patient Population: Adults with previously treated MDS or CMML.[2]
- Randomization: 2:1 to receive either guadecitabine or physician's choice of alternative therapy.[2]
- Treatment Arms:[2]
  - Guadecitabine: Administered subcutaneously for 5 days in 28-day cycles.
  - Treatment Choice: Low-dose cytarabine, a standard intensive chemotherapy regimen, or best supportive care only.

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of Guadecitabine.





Click to download full resolution via product page

Caption: Overview of the ASTRAL Clinical Trial Designs.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Astex Pharmaceuticals and Otsuka announce results of the phase 3 ASTRAL-1 study of guadecitabine (SGI-110) in treatment-naïve AML patients ineligible to receive intense induction chemotherapy – Astex [astx.com]
- 2. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 3. Otsuka and Astex announce results of the phase 3 ASTRAL-1 study of guadecitabine (SGI-110) in treatment-naïve AML patients ineligible to receive intense induction chemotherapy | July 31, 2018 | News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 4. Results from a Global Randomized Phase 3 Study of Guadecitabine (G) Vs Treatment Choice (TC) in 302 Patients with Relapsed or Refractory (r/r) Acute Myeloid Leukemia after



Intensive Chemotherapy (ASTRAL-2 Study) | CiNii Research [cir.nii.ac.jp]

- 5. Guadecitabine vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Why Guadecitabine failed to meet primary endpoints in phase 3 trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612196#why-guadecitabine-failed-to-meet-primary-endpoints-in-phase-3-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com